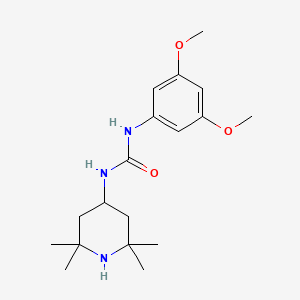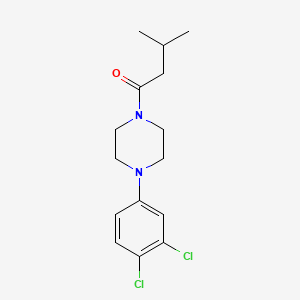![molecular formula C17H18N2OS B4575708 N-[3-(methylthio)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B4575708.png)
N-[3-(methylthio)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide
Vue d'ensemble
Description
N-[3-(methylthio)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as MTQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the quinoline family and has a unique structure that makes it a promising candidate for drug development.
Applications De Recherche Scientifique
Radioligand Development for PET Imaging
Quinoline-2-carboxamide derivatives, including those labeled with carbon-11, have been developed as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds, through N-methylation of desmethyl precursors, have shown high specific binding to PBR in various organs, suggesting their utility in PET imaging to visualize PBR distribution and density (Matarrese et al., 2001).
NK-3 Receptor Antagonist Labeling
Functionalization through lithiation of quinoline carboxamides has been applied to the labeling with carbon-11 of NK-3 receptor antagonist SB 222200. This methodology supports the synthesis of radiolabeled compounds for in vivo studies of receptor dynamics via PET (Bennacef et al., 2007).
Antitumor and Immunomodulatory Effects
Quinoline-3-carboxamide derivatives have demonstrated significant antitumor effects against various cancers, such as prostatic cancers, by inducing a cytotoxic response in cancer cells in vivo. These effects involve both immune and nonimmune host mechanisms, suggesting a complex interplay in their mode of action (Ichikawa et al., 1992).
DNA-Intercalating Antitumor Agents
Phenylquinoline-8-carboxamides have been explored as "minimal" DNA-intercalating agents with in vivo solid tumor activity. These compounds interact with DNA to disrupt its function, leading to anticancer effects, with specific derivatives showing significant therapeutic potential (Atwell et al., 1989).
Anti-Cancer Activity of Hydrazide Derivatives
The development of hydrazide derivatives incorporating a quinoline moiety has led to new compounds with significant anti-cancer activity, particularly against neuroblastoma and breast adenocarcinoma cell lines. These findings highlight the therapeutic potential of quinoline derivatives in cancer treatment (Bingul et al., 2016).
Antibacterial and Antifungal Agents
Novel quinoline carboxamides have been synthesized and shown to exhibit strong antibacterial and antifungal activities, indicating their potential as therapeutic agents in treating infectious diseases (Moussaoui et al., 2021).
Propriétés
IUPAC Name |
N-(3-methylsulfanylphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-21-15-9-4-8-14(12-15)18-17(20)19-11-5-7-13-6-2-3-10-16(13)19/h2-4,6,8-10,12H,5,7,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASZZFWEJOGSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-isopropylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4575625.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4575626.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4575634.png)
![2-[(4-methylphenyl)sulfonyl]-3-(1-naphthyl)acrylonitrile](/img/structure/B4575643.png)
![dimethyl 2,2'-[1,2-ethanediylbis(oxy)]dibenzoate](/img/structure/B4575651.png)
![2-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}carbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4575652.png)
![4-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4575661.png)



![1-[(4-chlorophenoxy)methyl]-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4575700.png)
![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4575705.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4575706.png)
![N-1,3-thiazol-2-yl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4575725.png)
